4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group, oxadiazole ring, and piperidine moiety makes it a versatile molecule with significant potential in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole is coupled with piperidine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the piperidine moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can further enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl group but lacks the oxadiazole and piperidine moieties.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group and is used in Suzuki coupling reactions.
3-Trifluoromethyl-1,2,4-triazoles: Similar in structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14F3N3O |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
5-piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)11-4-2-1-3-10(11)12-19-13(21-20-12)9-5-7-18-8-6-9/h1-4,9,18H,5-8H2 |
InChI Key |
TYEKQELLIWXTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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